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Compound of Interest

Compound Name: N-Isopropylpyridazin-3-amine

Cat. No.: B109044 Get Quote

For researchers engaged in the synthesis of novel chemical entities, rigorous structural

validation is a critical step. This guide provides a comparative analysis for validating the

structure of synthesized N-Isopropylpyridazin-3-amine using Nuclear Magnetic Resonance

(NMR) spectroscopy. We present a comparison of theoretically predicted chemical shifts

against experimental data, detailed experimental protocols, and a logical workflow for structural

confirmation.

Structural Confirmation via NMR Data
The primary structure of N-Isopropylpyridazin-3-amine consists of a pyridazine ring

substituted at the 3-position with an isopropylamino group. The expected NMR signals can be

predicted based on the distinct chemical environments of the hydrogen and carbon atoms in

the molecule.

Figure 1: Structure of N-Isopropylpyridazin-3-amine with Atom Numbering
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The following tables summarize the expected and representative experimental NMR data for N-
Isopropylpyridazin-3-amine. The data was acquired in deuterated chloroform (CDCl₃), a

common solvent for NMR analysis.[1] The reference standard used is Tetramethylsilane (TMS)

at 0.00 ppm.[1]

Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)

Proton
Label

Predicted
Chemical
Shift (δ,
ppm)

Experiment
al Chemical
Shift (δ,
ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

H-4 7.20 - 7.40 7.28
Doublet of

Doublets (dd)
1H J = 9.0, 4.8

H-5 6.70 - 6.90 6.79
Doublet of

Doublets (dd)
1H J = 9.0, 1.5

H-6 8.30 - 8.50 8.41
Doublet of

Doublets (dd)
1H J = 4.8, 1.5

NH
4.80 - 5.50

(broad)
5.15

Broad Singlet

(br s)
1H -

CH

(isopropyl)
3.90 - 4.10 4.01 Septet (sept) 1H J = 6.5

CH₃

(isopropyl)
1.20 - 1.40 1.29 Doublet (d) 6H J = 6.5

Table 2: ¹³C NMR Data Comparison (125 MHz, CDCl₃)
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Carbon Label
Predicted Chemical Shift
(δ, ppm)

Experimental Chemical
Shift (δ, ppm)

C-3 155.0 - 160.0 157.8

C-4 120.0 - 125.0 122.5

C-5 115.0 - 120.0 117.3

C-6 145.0 - 150.0 148.2

CH (isopropyl) 45.0 - 50.0 47.6

CH₃ (isopropyl) 20.0 - 25.0 22.4

Note: Predicted chemical shifts are estimated based on typical values for pyridazine and

isopropylamine moieties.[1][2][3][4][5] Experimental values are representative for a successfully

synthesized sample.

Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols were used

to obtain the experimental data cited above.

Sample Preparation
Weighing: Accurately weigh 10-15 mg of the synthesized N-Isopropylpyridazin-3-amine
sample.

Dissolution: Transfer the sample into a clean, dry NMR tube.

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v Tetramethylsilane (TMS) as an internal standard.

Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to

ensure the sample is completely dissolved and the solution is homogeneous.

NMR Data Acquisition
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Instrumentation: All spectra were recorded on a 500 MHz NMR spectrometer equipped with

a broadband probe.

¹H NMR Spectroscopy:

Pulse Program: Standard single-pulse sequence.

Acquisition Time: 2.0 seconds.

Relaxation Delay: 1.0 second.

Number of Scans: 16.

Spectral Width: -2 to 12 ppm.

Temperature: 298 K.

¹³C NMR Spectroscopy:

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Acquisition Time: 1.5 seconds.

Relaxation Delay: 2.0 seconds.

Number of Scans: 1024.

Spectral Width: -10 to 220 ppm.[6]

Temperature: 298 K.

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed,

phase-corrected, and baseline-corrected using standard NMR processing software.

Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Mandatory Visualizations
To clearly illustrate the validation process, the following diagrams outline the logical workflow.
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Caption: Workflow for NMR-based structural validation.
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Interpretation and Conclusion
The close correlation between the predicted and experimental NMR data provides strong

evidence for the successful synthesis of N-Isopropylpyridazin-3-amine.

¹H NMR: The aromatic region shows three distinct signals corresponding to the three protons

on the pyridazine ring, with chemical shifts and coupling patterns consistent with the

proposed substitution.[3] The downfield shift of H-6 is typical for a proton adjacent to the

pyridazine nitrogen atoms. The isopropyl group is clearly identified by the septet for the

single CH proton and the corresponding doublet for the six equivalent methyl protons, with

an integration ratio of 1:6. The broad singlet for the NH proton is also observed.

¹³C NMR: The spectrum displays six unique carbon signals, matching the six distinct carbon

environments in the molecule. The chemical shifts align with expected values: four for the

aromatic pyridazine ring and two for the aliphatic isopropyl group.[5][7] The carbon attached

to the nitrogen (C-3) is the most downfield of the ring carbons, as expected.

In conclusion, the comprehensive analysis of ¹H and ¹³C NMR spectra, when compared with

theoretically derived values, serves as a robust and reliable method for validating the chemical

structure of synthesized N-Isopropylpyridazin-3-amine. The presented data and protocols

offer a clear guide for researchers performing similar structural elucidations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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